1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide 1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1105243-06-8
VCID: VC6911747
InChI: InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25)
SMILES: C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F
Molecular Formula: C18H13FN4O6
Molecular Weight: 400.322

1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

CAS No.: 1105243-06-8

Cat. No.: VC6911747

Molecular Formula: C18H13FN4O6

Molecular Weight: 400.322

* For research use only. Not for human or veterinary use.

1-(4-fluorobenzyl)-N'-(5-nitrofuran-2-carbonyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide - 1105243-06-8

Specification

CAS No. 1105243-06-8
Molecular Formula C18H13FN4O6
Molecular Weight 400.322
IUPAC Name 1-[(4-fluorophenyl)methyl]-N'-(5-nitrofuran-2-carbonyl)-2-oxopyridine-3-carbohydrazide
Standard InChI InChI=1S/C18H13FN4O6/c19-12-5-3-11(4-6-12)10-22-9-1-2-13(18(22)26)16(24)20-21-17(25)14-7-8-15(29-14)23(27)28/h1-9H,10H2,(H,20,24)(H,21,25)
Standard InChI Key WTFXIFJWZDRXQG-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central 2-oxo-1,2-dihydropyridine ring substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carbohydrazide linker. The hydrazide moiety is further acylated by 5-nitrofuran-2-carbonyl, introducing a nitro group at the furan’s 5-position . This architecture combines electron-withdrawing (nitro, carbonyl) and electron-donating (fluorobenzyl) groups, creating a polarized system conducive to intermolecular interactions.

Physicochemical Properties

Predicted properties derived from analogs include:

PropertyValueSource Analogue
Molecular FormulaC₁₈H₁₄FN₅O₆ ,
Molecular Weight423.33 g/molComputed via PubChem
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)Similar to
SolubilityLow aqueous solubilityInference from

The fluorobenzyl group enhances membrane permeability, while the nitro and carbonyl groups may contribute to redox activity .

Synthesis and Structural Characterization

Synthetic Pathways

A plausible route involves:

  • Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid: Achieved via cyclization of ethyl acetoacetate with ammonium acetate .

  • Hydrazide formation: Reaction with hydrazine hydrate to yield the carbohydrazide intermediate .

  • Acylation with 5-nitrofuran-2-carbonyl chloride: Conducted under anhydrous conditions using triethylamine as a base .

  • N-alkylation with 4-fluorobenzyl bromide: Introduces the fluorinated aromatic group at position 1 .

Spectroscopic Characterization

Key spectral signatures inferred from analogs:

  • ¹H NMR:

    • δ 8.2–8.5 ppm (furan H-3 and H-4) .

    • δ 7.3–7.6 ppm (fluorobenzyl aromatic protons) .

    • δ 5.1 ppm (pyridine H-4) .

  • IR:

    • 1720 cm⁻¹ (C=O stretch of hydrazide) .

    • 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
4-Fluorobenzyl dithiocarbazate imine Replaces hydrazide with dithiocarbazateAntifungal (IC₅₀: 4.7 µM)
1-(2-Chloro-6-fluorobenzyl) derivative Chloro substitution vs. nitroAntibacterial (MIC: 2 µg/mL)

The nitro group in the target compound enhances redox cycling but increases mutagenic potential compared to chloro analogs .

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

  • Target Identification: Proteomics to identify binding partners.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator